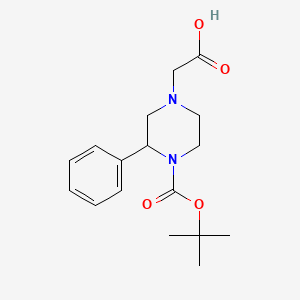
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Boc group serves as a protecting group for amines, which is crucial in multi-step synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the phenyl group and the acetic acid moiety. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The phenyl group can be introduced via a nucleophilic substitution reaction, and the acetic acid moiety can be added through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol can be employed for Boc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, free amines, and various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to receptors or enzymes, leading to changes in their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar structure with a piperidine ring instead of a piperazine ring.
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another similar compound with a piperidine ring.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring, a phenyl group, and a Boc-protected amine. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Propiedades
Número CAS |
1060813-70-8 |
|---|---|
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-15(20)21)11-14(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
Clave InChI |
SRENBUWVLIVFAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
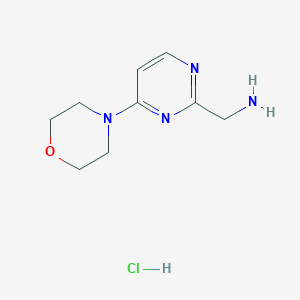
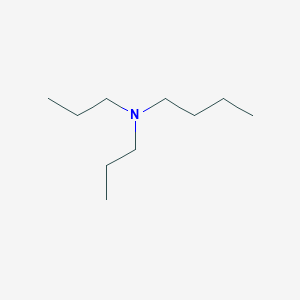

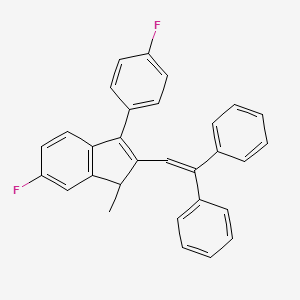
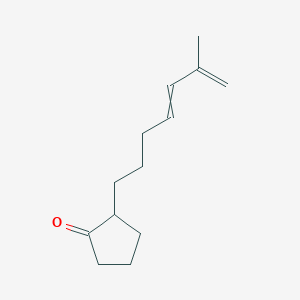
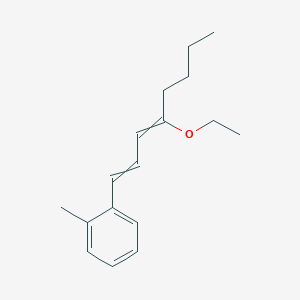

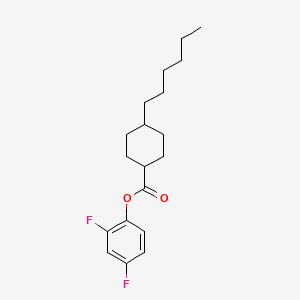
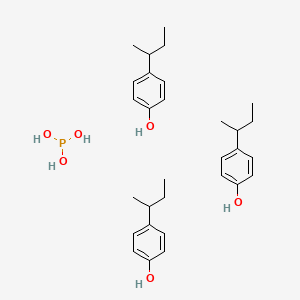

![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)

